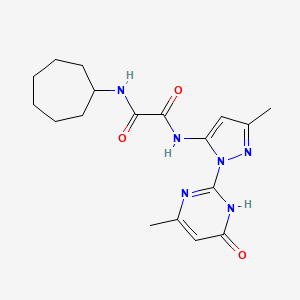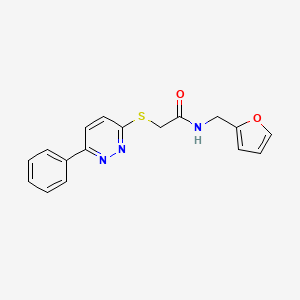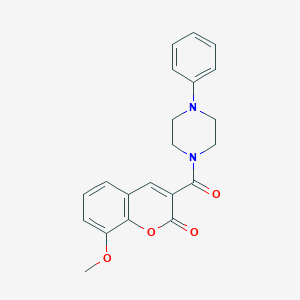
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that has been developed through a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Novel Synthesis Techniques
A study demonstrates the acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides leading to the synthesis of 1-benzyl-2-formyloctahydroisoquinolines. This process, using Lewis acid 9-borabicyclo[3.3.1]non-9-yl triflate, facilitates the formation of octahydroisoquinolines, which are key intermediates in producing N-formylmorphinans, indicating their relevance in creating complex organic molecules (Meuzelaar et al., 1998).
Enzyme Inhibition for Ethylene Biosynthesis
Pyrazinamide and its derivatives, including structures related to the query compound, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By inhibiting the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), these compounds suppress the final step of ethylene formation, offering potential applications in regulating plant metabolism and reducing postharvest loss of fruits and flowers (Sun et al., 2017).
Heterocyclic Chemistry and Drug Development
Research into the synthesis and potential biological activities of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety explores the creation of compounds with potential analgesic activity. This indicates the role of cyclohexene derivatives in developing novel therapeutic agents (Saad et al., 2011).
Advanced Organic Synthesis
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represents a new class of cyclic dipeptidyl ureas, showcasing the innovative use of cyclohexene derivatives in creating pseudopeptidic structures with potential applications in medicinal chemistry and drug design (Sañudo et al., 2006).
Antimicrobial Activity Research
A study on the synthesis and in vitro cytotoxic evaluation of hexahydroquinoline derivatives containing a benzofuran moiety illustrates the application of related compounds in discovering new antimicrobial agents. The derivatives exhibited promising inhibitory effects against human hepatocellular carcinoma cell lines, highlighting the therapeutic potential of such structures (El-Deen et al., 2016).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c28-22(25-11-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)29-23-21(24-12-13-26-23)27-14-16-30-17-15-27/h4,6-9,12-13H,1-3,5,10-11,14-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQCCJXYMXHPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)
![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)

![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)



![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)